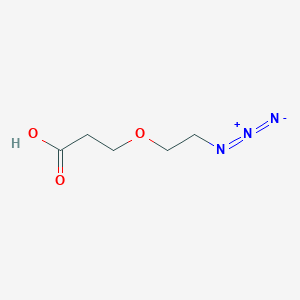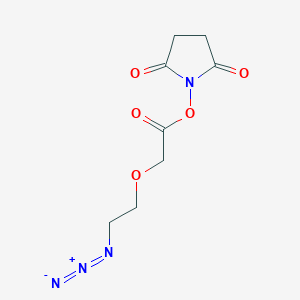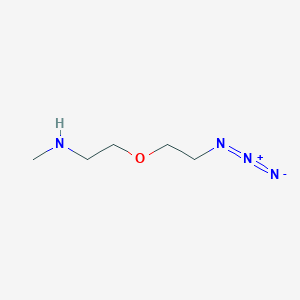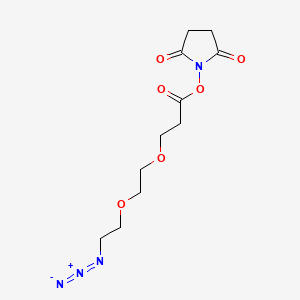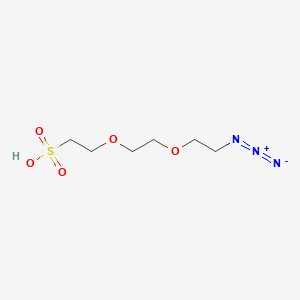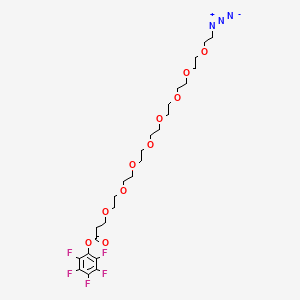
Azido-PEG8-PFP ester
Übersicht
Beschreibung
Azido-PEG8-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It also contains a PFP group, which is a better leaving group compared to a hydroxyl group .
Synthesis Analysis
Azido-PEG8-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer adds to the water solubility of this reagent .Molecular Structure Analysis
The molecular formula of Azido-PEG8-PFP ester is C25H36F5N3O10 . It has a molecular weight of 633.6 g/mol .Chemical Reactions Analysis
Azido-PEG8-PFP ester can participate in Click Chemistry reactions with alkynes, DBCO, and BCN to form triazole groups . The PFP ester is amine-reactive and is less susceptible toward hydrolysis compared to NHS ester .Physical And Chemical Properties Analysis
Azido-PEG8-PFP ester is a liquid . Its molecular weight is 633.6 g/mol and its molecular formula is C25H36F5N3O10 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Azido-PEG8-PFP ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
PROTAC Linker
Azido-PEG8-PFP ester is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The PEG8 linker in Azido-PEG8-PFP ester provides a flexible and hydrophilic connection between the E3 ligase ligand and the target protein ligand.
Click Chemistry Reagent
Azido-PEG8-PFP ester is a click chemistry reagent . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups. This reaction is often used to create complex molecules in a modular, efficient, and selective manner.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
In addition to CuAAC, Azido-PEG8-PFP ester can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . SPAAC is a type of click chemistry that does not require a catalyst, making it useful in biological applications where copper ions might be harmful.
Synthesis of PROTACs
Azido-PEG8-PFP ester can be used in the synthesis of PROTACs . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins. The azide group in Azido-PEG8-PFP ester can react with a molecule containing an alkyne group to form a triazole ring, a key step in the synthesis of many PROTACs.
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in Azido-PEG8-PFP ester increases solubility in aqueous media . This makes it useful in biological applications where solubility in water is important.
Wirkmechanismus
Target of Action
Azido-PEG8-PFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins .
Mode of Action
Azido-PEG8-PFP ester contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow Azido-PEG8-PFP ester to bind to its targets and form PROTAC molecules .
Biochemical Pathways
The key biochemical pathway involved in the action of Azido-PEG8-PFP ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By forming PROTAC molecules, Azido-PEG8-PFP ester can selectively target proteins for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It’s known that the compound is a peg-based linker , which generally improves the water solubility of the compound This could potentially enhance its bioavailability
Result of Action
The primary result of the action of Azido-PEG8-PFP ester is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action of Azido-PEG8-PFP ester can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions could be affected by the presence of copper ions and the specific environmental conditions . Additionally, the stability of the compound may be influenced by factors such as temperature and light .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F5N3O10/c26-20-21(27)23(29)25(24(30)22(20)28)43-19(34)1-3-35-5-7-37-9-11-39-13-15-41-17-18-42-16-14-40-12-10-38-8-6-36-4-2-32-33-31/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXHBTXSPGUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F5N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118846 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2055014-62-3 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055014-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



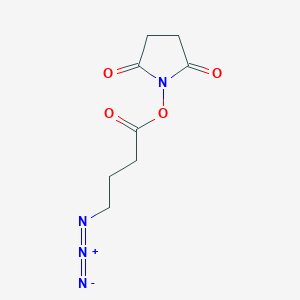
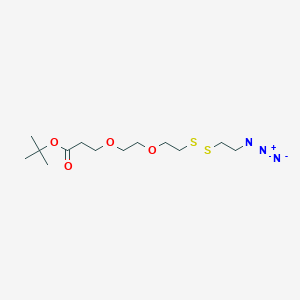





![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
